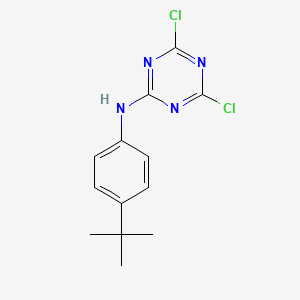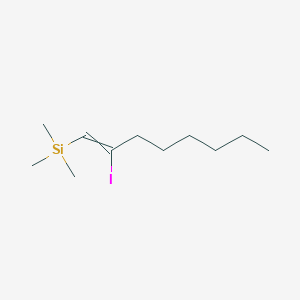![molecular formula C40H28N2 B15162714 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole) CAS No. 156411-52-8](/img/structure/B15162714.png)
1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acids in the presence of a palladium catalyst.
Attachment of Indole Moieties: The phenyl-indole units can be attached to the biphenyl core through a series of nucleophilic substitution reactions. This often involves the use of indole derivatives and appropriate leaving groups under basic conditions.
Final Assembly: The final compound is obtained by coupling the intermediate products through additional substitution or coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
化学反応の分析
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole moieties, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s indole moieties make it a candidate for studying biological processes, such as enzyme inhibition and receptor binding.
Medicine: Indole derivatives are known for their anticancer, antiviral, and anti-inflammatory properties. This compound may be explored for potential therapeutic applications.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) involves its interaction with specific molecular targets. The indole moieties can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes. The biphenyl core provides structural stability and enhances the compound’s binding affinity.
類似化合物との比較
Similar compounds to 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) include other indole derivatives, such as:
1-Phenyl-1H-indole: A simpler indole derivative with one phenyl group.
2-Phenyl-1H-indole: Another indole derivative with the phenyl group at a different position.
Biphenyl derivatives: Compounds with a biphenyl core but different substituents.
The uniqueness of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) lies in its combination of a biphenyl core with two phenyl-indole moieties, providing a distinct structure with potential for diverse applications.
特性
CAS番号 |
156411-52-8 |
|---|---|
分子式 |
C40H28N2 |
分子量 |
536.7 g/mol |
IUPAC名 |
2-phenyl-1-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]indole |
InChI |
InChI=1S/C40H28N2/c1-3-11-31(12-4-1)39-27-33-15-7-9-17-37(33)41(39)35-23-19-29(20-24-35)30-21-25-36(26-22-30)42-38-18-10-8-16-34(38)28-40(42)32-13-5-2-6-14-32/h1-28H |
InChIキー |
IEXWULIEYFLCAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C=C6C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine](/img/structure/B15162631.png)


![1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15162655.png)



-](/img/structure/B15162705.png)


![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)
![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)


